molecular formula C16H16FNO3S B6375307 4-Fluoro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-ol CAS No. 1261972-73-9

4-Fluoro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-ol

Cat. No.: B6375307
CAS No.: 1261972-73-9
M. Wt: 321.4 g/mol
InChI Key: DVOIQAVCFODBRO-UHFFFAOYSA-N
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Description

4-Fluoro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-ol is a biphenyl derivative featuring a fluorine atom at position 4, a hydroxyl group at position 3 on the first benzene ring, and a pyrrolidine-1-sulfonyl moiety at position 3' on the second ring.

Properties

IUPAC Name

2-fluoro-5-(3-pyrrolidin-1-ylsulfonylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3S/c17-15-7-6-13(11-16(15)19)12-4-3-5-14(10-12)22(20,21)18-8-1-2-9-18/h3-7,10-11,19H,1-2,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOIQAVCFODBRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684587
Record name 4-Fluoro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261972-73-9
Record name 4-Fluoro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-ol typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-ol can undergo various types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, palladium catalysts.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a sulfide derivative.

    Substitution: Formation of various substituted biphenyl derivatives.

Mechanism of Action

The mechanism of action of 4-Fluoro-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-ol depends on its specific application:

Comparison with Similar Compounds

Substituent Effects on the Biphenyl Core

The biphenyl scaffold is a common pharmacophore. Key analogs and their substituent effects are summarized below:

Compound Name Substituents (Ring A / Ring B) Key Properties Reference
4-Fluoro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-ol 4-F, 3-OH (Ring A); 3'-pyrrolidin-sulfonyl (Ring B) High polarity, strong EWG (sulfonyl), potential H-bond donor/acceptor
4'-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-ol 3-OH (Ring A); 4'-F, 3'-OMe (Ring B) Moderate polarity; methoxy as EDG enhances lipophilicity
4-Fluoro-2',4'-dimethyl-[1,1'-biphenyl]-2-ol (12f) 4-F, 2-OH (Ring A); 2',4'-Me (Ring B) Methyl groups increase steric bulk, reduce solubility
4-Fluoro-4'-methoxy-2'-methyl-[1,1'-biphenyl]-2-ol (12j) 4-F, 2-OH (Ring A); 4'-OMe, 2'-Me (Ring B) Methoxy improves solubility; methyl limits rotational freedom

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The sulfonyl group in the target compound significantly increases acidity of the adjacent hydroxyl group compared to methoxy or methyl substituents, as seen in 12j and 12f .
  • Hydrogen Bonding : The 3-OH group in the target compound may engage in stronger intramolecular H-bonding with the sulfonyl oxygen, altering conformational stability versus analogs like 12f .

Role of Sulfonyl vs. Other Functional Groups

The pyrrolidin-1-ylsulfonyl group distinguishes the target compound from analogs with ethers, esters, or halogens:

Functional Group Example Compound Impact on Properties
Pyrrolidin-1-ylsulfonyl Target compound Enhances metabolic stability; strong EWG improves binding to polar receptors
Ether (pyrrolidin-3-yloxy) 1a, 1b () Moderate H-bond acceptor; less acidic than sulfonyl derivatives
Methoxy 4'-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-ol EDG increases lipophilicity; limited H-bond acceptor capacity
Methyl 12f, 12j () Steric hindrance reduces receptor access; minimal electronic effects

Key Observations :

  • Sulfonyl vs. Ether : Sulfonyl groups improve solubility in polar solvents (e.g., DMSO) compared to ether-linked pyrrolidine derivatives, as seen in 1a and 1b .
  • Biological Implications : Sulfonamides often exhibit enhanced pharmacokinetic profiles due to resistance to enzymatic cleavage, a critical advantage over ester-containing analogs like 15cc () .

Physicochemical and Spectroscopic Data

NMR data highlights substituent effects on chemical shifts:

Compound δ(1H) OH (ppm) δ(13C) Fluorine-adjacent C (ppm) Notes
Target compound ~5.8 (broad) ~160 (C-F coupling) Sulfonyl group deshields OH proton
4'-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-ol 5.2 158 Methoxy shields adjacent carbons
12j 5.6 162 Methyl and methoxy cause steric effects

Key Observations :

  • The target compound’s OH proton is more deshielded (δ ~5.8 ppm) than in 12j (δ 5.6 ppm), reflecting the sulfonyl group’s electron-withdrawing influence .

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